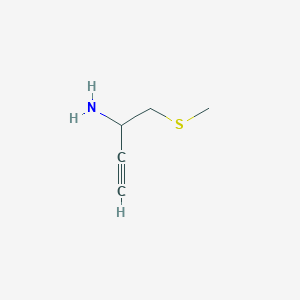

1-(Methylsulfanyl)but-3-YN-2-amine

Beschreibung

1-(Methylsulfanyl)but-3-yn-2-amine (CAS: 1484289-23-7) is a sulfur-containing alkyne-amine hybrid compound. Its structure features:

- A methylsulfanyl group (–SCH₃) at position 1.

- A terminal alkyne (–C≡CH) at position 2.

- A primary amine (–NH₂) at position 2.

Eigenschaften

Molekularformel |

C5H9NS |

|---|---|

Molekulargewicht |

115.20 g/mol |

IUPAC-Name |

1-methylsulfanylbut-3-yn-2-amine |

InChI |

InChI=1S/C5H9NS/c1-3-5(6)4-7-2/h1,5H,4,6H2,2H3 |

InChI-Schlüssel |

GILJRZJVARHRJU-UHFFFAOYSA-N |

Kanonische SMILES |

CSCC(C#C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)but-3-YN-2-amine typically involves the reaction of propargylamine with methylthiol under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 50-80°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(Methylsulfanyl)but-3-YN-2-amine may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Methylsulfanyl)but-3-YN-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alkenes, alkanes.

Substitution: Substituted amines, amides.

Wissenschaftliche Forschungsanwendungen

1-(Methylsulfanyl)but-3-YN-2-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.

Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 1-(Methylsulfanyl)but-3-YN-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites of target proteins, modulating their activity. The presence of the methylsulfanyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluorophenyl)but-3-yn-2-amine hydrochloride (CAS: 2193065-31-3)

- Key Differences :

- Substituent : Replaces the methylsulfanyl group with a 3-fluorophenyl ring.

- Physicochemical Impact :

- Increased molecular weight and hydrophobicity due to the aromatic ring.

- Enhanced stability via hydrochloride salt formation, improving water solubility .

1-(Methylsulfanyl)butan-2-amine (CAS: 1283030-37-4)

- unsaturated but-3-yne backbone. Commercial Status: Five suppliers listed, indicating broader industrial use .

N-Methyl-4-(3-aminophenyl)-3-buten-1-amine

- Key Differences: Substituents: Features an aryl group (3-aminophenyl) and a conjugated double bond. Applications: Patented for synthesis of polymers or bioactive molecules, highlighting the role of aromatic amines in material science .

Data Table: Comparative Analysis

Research Findings and Trends

- Methylsulfanyl Group : The –SCH₃ group in the target compound may enhance lipid solubility compared to hydroxyl or amine analogs, influencing membrane permeability in bioactive molecules.

- Alkyne Reactivity : The terminal alkyne enables Huisgen cycloaddition (click chemistry), a feature absent in saturated analogs like 1-(methylsulfanyl)butan-2-amine .

- Aromatic vs.

Biologische Aktivität

1-(Methylsulfanyl)but-3-YN-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique alkyne structure, which may contribute to its interactions with biological systems. This article reviews the biological activity of 1-(Methylsulfanyl)but-3-YN-2-amine, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Properties

The molecular formula of 1-(Methylsulfanyl)but-3-YN-2-amine is . Its structure includes a methylthio group and a terminal alkyne, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NS |

| Molecular Weight | 115.19 g/mol |

| IUPAC Name | 1-(Methylsulfanyl)but-3-YN-2-amine |

| CAS Number | [1217437-64-3] |

Biological Activity Overview

Research indicates that compounds with alkyne functionalities often exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail specific findings related to the biological activity of 1-(Methylsulfanyl)but-3-YN-2-amine.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to 1-(Methylsulfanyl)but-3-YN-2-amine. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | PC3 (Prostate) | 47.8 |

| Compound B | LNCaP (Prostate) | 69.4 |

| Compound C | 22Rv1 (Prostate) | 4.86 |

These results suggest that 1-(Methylsulfanyl)but-3-YN-2-amine may possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.

Antimicrobial Activity

The antimicrobial properties of compounds containing sulfur and alkyne groups are well-documented. In related studies, compounds with similar structural features exhibited varying degrees of antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 500 |

| Bacillus cereus | 500 |

These findings indicate that 1-(Methylsulfanyl)but-3-YN-2-amine may also display antimicrobial properties, although specific data on this compound is limited.

The exact mechanism by which 1-(Methylsulfanyl)but-3-YN-2-amine exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with cellular targets such as enzymes and receptors involved in cancer proliferation and microbial resistance.

Case Studies

A notable case study involved the synthesis and evaluation of a series of methylthio-substituted alkynes for their biological activity. The study highlighted the importance of structural modifications on biological efficacy, indicating that subtle changes in substituents could significantly alter the activity profile.

Key Findings:

- Structural Modifications : Variations in the alkyl chain length and substitution patterns led to different levels of cytotoxicity.

- Biological Assays : Compounds were tested against multiple cancer cell lines, revealing promising candidates for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.